molecular formula C15H14N6OS2 B2758662 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 921833-85-4

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Katalognummer: B2758662
CAS-Nummer: 921833-85-4
Molekulargewicht: 358.44
InChI-Schlüssel: YYONNJIOXQYHEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic derivative featuring a fused imidazo-triazole core linked to a thiazole moiety via a thioacetamide bridge. The imidazo-triazole system is known for its metabolic stability and π-π stacking interactions, while the thiazole ring may enhance solubility and binding affinity to biological targets.

Eigenschaften

IUPAC Name

2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS2/c22-12(17-13-16-6-9-23-13)10-24-15-19-18-14-20(7-8-21(14)15)11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONNJIOXQYHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=NC=CS3)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a novel organic molecule that incorporates a complex structure with potential pharmacological applications. This compound features an imidazo[2,1-c][1,2,4]triazole core, which is known for its diverse biological activities. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6OS2C_{15}H_{14}N_{6}OS_{2} with a molecular weight of approximately 358.4 g/mol. The structure consists of a thiazole moiety linked to an acetamide group through a sulfur atom from the imidazo[2,1-c][1,2,4]triazole framework.

PropertyValue
Molecular FormulaC15H14N6OS2C_{15}H_{14}N_{6}OS_{2}
Molecular Weight358.4 g/mol
CAS Number921833-85-4

Antimicrobial Activity

Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives possess selective inhibition against Mycobacterium tuberculosis (Mtb), with IC50 values as low as 2.03 μM for certain derivatives . Although specific data on the compound is limited, the structural similarities suggest potential efficacy against bacterial pathogens.

Anticancer Activity

The anticancer properties of imidazo[2,1-c][1,2,4]triazole derivatives have been documented in various studies. For example, a related compound demonstrated cytotoxic effects on cervical and bladder cancer cell lines with IC50 values indicating significant growth inhibition . The structural characteristics of the target compound may similarly contribute to its anticancer activity.

The mechanism by which imidazo[2,1-c][1,2,4]triazole derivatives exert their biological effects often involves interaction with specific molecular targets within pathogens or cancer cells. Molecular docking studies have suggested that these compounds can bind effectively to essential enzymes or proteins involved in cellular processes such as replication and metabolism .

Study 1: Antitubercular Activity

A study evaluating various benzo-imidazo-thiazole derivatives found that certain compounds exhibited selective inhibition against Mtb without affecting non-tuberculous mycobacteria (NTM). The most active compounds had IC90 values around 15.22 μM against Mtb strains .

Study 2: Cytotoxicity Testing

In another investigation focusing on novel imidazo derivatives, researchers reported that specific compounds inhibited the growth of cancer cell lines significantly. For instance, one derivative showed an IC50 of 7.05 μM against Mtb while maintaining low toxicity towards non-cancerous cell lines (MRC-5) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The imidazole and thiazole components are believed to play crucial roles in inducing apoptosis in cancer cells.

Case Study: Cytotoxic Effects on MCF-7 Cells

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazole showed potent cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both bacterial and fungal strains. Its mechanism may involve the disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Study: Antifungal Activity

In vitro studies have indicated that similar compounds exhibit activity against Candida species. The presence of the thiazole group enhances the compound's ability to penetrate microbial membranes .

Anti-inflammatory Effects

Research suggests that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha.

Case Study: Inhibition of TNF-alpha Production

In vitro assays demonstrated that the compound significantly reduced TNF-alpha production in macrophage cell lines when stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

Receptor Interaction

It interacts with various receptors in biological systems, leading to downstream signaling effects that alter physiological responses.

Biochemical Pathways

Compounds with similar structures have been shown to affect multiple biochemical pathways, contributing to their diverse pharmacological activities.

Summary of Findings

ApplicationFindingsReferences
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialActive against Candida species
Anti-inflammatoryReduces TNF-alpha production in macrophages

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence (Pharmacopeial Forum, 2017) includes two cephalosporin analogs (compounds m and n), which differ structurally and functionally from the target compound.

Structural Analysis

Feature Target Compound Compound m (PF 43(1), 2017) Compound n (PF 43(1), 2017)
Core Structure Imidazo[2,1-c][1,2,4]triazole Cephalosporin (β-lactam) Cephalosporin (β-lactam)
Key Substituents - Thiazol-2-yl acetamide
- Phenyl group at C7
- 1H-Tetrazol-1-yl acetamido
- 5-Methyl-1,3,4-thiadiazole
- Pivalamido group
- 5-Methyl-1,3,4-thiadiazole
Functional Groups Thioether, acetamide, aromatic systems β-lactam, tetrazole, thiadiazole β-lactam, pivalate, thiadiazole

Pharmacological Implications

Target Compound: The imidazo-triazole-thiazole architecture suggests possible kinase inhibition (e.g., JAK/STAT or EGFR pathways) or antimicrobial activity via interference with bacterial folate synthesis . Limited solubility due to aromatic stacking may require formulation optimization.

Compounds m and n :

  • Cephalosporins m and n are β-lactam antibiotics targeting penicillin-binding proteins (PBPs) in bacterial cell walls.
  • The tetrazole group in m enhances stability against β-lactamases, while the pivalate in n improves oral bioavailability .

Vorbereitungsmethoden

Synthesis of the Imidazo[2,1-c]triazole Core

The imidazo[2,1-c]triazole core is constructed via a tandem cyclization process. A starting material such as 4-phenyl-1H-1,2,3-triazole undergoes condensation with a dihydroimidazole precursor under acidic conditions. For instance, Meenakshisundaram et al. demonstrated that imidazo[1,2-a]pyridine derivatives form through cyclization of triazole intermediates with α,β-unsaturated ketones in ethanol under reflux. Adapting this approach, the triazole nitrogen at position 1 reacts with a carbonyl group, followed by intramolecular cyclization to form the fused imidazo-triazole system.

Key to this step is the use of protic solvents like ethanol or 2-propanol, which facilitate proton transfer during cyclization. The reaction typically proceeds at 80–100°C for 6–12 hours, yielding the dihydroimidazo-triazole scaffold with a phenyl substituent at position 7. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the regiospecificity of the cyclization.

Introduction of the thioether group at position 3 of the imidazo-triazole core involves nucleophilic displacement. A halogenated intermediate, such as 3-chloro-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c]triazole, reacts with a thiolate ion generated from sodium hydrosulfide (NaSH) or thiourea. Kashyap et al. highlighted analogous thioether formations in thiazole derivatives using potassium thioacetate in dimethylformamide (DMF) at room temperature.

For the target compound, the reaction proceeds in anhydrous DMF under nitrogen atmosphere to prevent oxidation. The thiolate attacks the electrophilic carbon at position 3, displacing the chloride and forming the C–S bond. The reaction achieves >80% yield when catalyzed by triethylamine, as evidenced in similar syntheses of imidazo[2,1-b]thiazole systems. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials.

Coupling with Thiazol-2-amine

The final step involves coupling the acetamide intermediate with thiazol-2-amine. This necessitates activation of the acetamide’s carbonyl group. A mixed anhydride approach, using ethyl chloroformate and triethylamine in THF, generates a reactive intermediate that undergoes nucleophilic attack by the amine’s primary nitrogen.

Alternative methods employ carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator. The reaction proceeds in DCM or acetonitrile at room temperature, achieving moderate to high yields (70–85%). Liquid chromatography-mass spectrometry (LC-MS) and infrared (IR) spectroscopy (C=O stretch at ~1650 cm⁻¹) confirm successful amide bond formation.

Optimization and Yield Considerations

Critical parameters influencing yield include solvent polarity, temperature, and catalyst selection. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in thioether formation but may promote side reactions if temperatures exceed 50°C. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acylations, reducing reaction times by 30–40%.

Purification challenges arise from the compound’s poor solubility in non-polar solvents. Gradient elution in column chromatography (ethyl acetate to methanol) resolves this, while preparative HPLC with a C18 column achieves >95% purity for pharmacological testing.

Q & A

Basic: What are the established synthetic routes for 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide?

Answer:
Synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the imidazo-triazole core via cyclization reactions under reflux in aromatic solvents (e.g., toluene) with catalysts like acetic acid .
  • Step 2: Introduction of the thioether group via nucleophilic substitution using mercaptoacetic acid derivatives .
  • Step 3: Coupling with the thiazol-2-amine moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
    Key reagents include phosphorus pentasulfide for thiol activation and triethylamine as a base. Yields are optimized by controlling reaction time (12–24 hours) and temperature (60–80°C) .

Basic: How does the structural modification of substituents influence the compound's biological activity?

Answer:

  • Phenyl group at position 7: Enhances lipophilicity, improving membrane permeability in anti-cancer assays .
  • Thiazol-2-yl acetamide moiety: Critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
  • Thioether linkage: Increases metabolic stability compared to oxygen analogs, as shown in comparative stability studies .
    For example, replacing the phenyl group with a chlorophenyl substituent (as in ) altered IC50 values by 3-fold in enzyme inhibition assays, highlighting steric and electronic effects .

Basic: What methodologies are used to characterize this compound's purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the imidazo-triazole core and thioether linkage (e.g., δ 3.8–4.2 ppm for SCH2_2 protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., m/z 411.48 for C20_{20}H21_{21}N5_5O3_3S) .
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Contradictions often arise from:

  • Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-2 vs. COX-1 in anti-inflammatory studies) .
  • Structural analogs: Subtle changes (e.g., methoxy vs. ethoxy groups in ) alter target selectivity .
    Resolution:
    • Standardize assay protocols (e.g., ATP concentration in kinase assays).
    • Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Advanced: What strategies optimize the compound's stability under physiological conditions?

Answer:

  • pH-dependent degradation: The thioether group is susceptible to oxidation at pH >6. Stabilization is achieved via lyophilization or formulation in buffered solutions (pH 6.5–7.0) .
  • Light sensitivity: Store in amber vials to prevent photodegradation of the thiazole ring .
  • Metabolic stability: Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to reduce CYP450-mediated oxidation .

Advanced: How can in silico modeling guide the design of derivatives with enhanced activity?

Answer:

  • Molecular docking: Predict binding modes to targets like EGFR (PDB ID: 1M17) by analyzing interactions (e.g., π-π stacking with phenyl groups, hydrogen bonds with acetamide) .
  • QSAR models: Use Hammett constants to quantify electron-donating/withdrawing effects of substituents on IC50_{50} values .
  • MD simulations: Assess conformational flexibility of the imidazo-triazole core under simulated physiological conditions .

Advanced: What experimental approaches validate the compound's mechanism of action in anti-inflammatory pathways?

Answer:

  • Enzyme inhibition assays: Measure IC50_{50} against COX-2 and 5-LOX using fluorometric kits (e.g., Cayman Chemical) .
  • Cytokine profiling: ELISA quantifies TNF-α and IL-6 suppression in LPS-stimulated macrophages .
  • Western blotting: Assess NF-κB pathway inhibition by tracking IκBα degradation .

Advanced: How can X-ray crystallography resolve ambiguities in the compound's 3D structure?

Answer:

  • Co-crystallization: Co-crystallize with target proteins (e.g., kinases) to determine binding conformations .
  • Small-molecule crystallography: Resolve tautomerism in the imidazo-triazole ring (e.g., thione-thiol equilibria) using synchrotron radiation .
  • Electron density maps: Clarify stereochemistry of the dihydroimidazole moiety, which NMR alone may not fully resolve .

Advanced: What synthetic routes enable scalable production of derivatives for SAR studies?

Answer:

  • Parallel synthesis: Use automated liquid handlers to vary substituents on the phenyl ring (e.g., -OCH3_3, -Cl, -Br) .
  • Microwave-assisted synthesis: Reduce reaction times for cyclization steps (e.g., from 24 hours to 30 minutes) .
  • Solid-phase synthesis: Immobilize intermediates on Wang resin for iterative coupling of thiazole and acetamide groups .

Advanced: How do solvent and catalyst choices impact yield in key synthetic steps?

Answer:

  • Solvent effects: Polar aprotic solvents (DMF, DMSO) improve solubility in amide coupling steps but may reduce thiol nucleophilicity. Switch to THF for thioether formation .
  • Catalysts: Pd(OAc)2_2 enhances Suzuki-Miyaura coupling for phenyl group introduction (yield: 75% vs. 50% without catalyst) .
  • Base selection: DBU outperforms Et3_3N in deprotonating thiols during SN2 reactions (yield increase: 20%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.